molecular formula C18H18O7 B1242855 Frenolicin CAS No. 10023-07-1

Frenolicin

Cat. No.: B1242855
CAS No.: 10023-07-1
M. Wt: 346.3 g/mol
InChI Key: RJPAAOHQLUUTRQ-KSVPUCKHSA-N
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Description

Frenolicin is a naturally occurring antibiotic and antitumor agent produced by the bacterium Streptomyces roseofulvus. It belongs to the class of pyranonaphthoquinone antibiotics and has a molecular formula of C18H16O6. This compound exhibits significant biological activities, including antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Frenolicin can be synthesized through a polyketide biosynthetic pathway. The biosynthesis involves the assembly of a benzoisochromanequinone core, which is a characteristic structure of pyranonaphthoquinones. The process typically involves the use of type II polyketide synthases, which catalyze the formation of the carbon skeleton from simple acyl-CoA precursors .

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces roseofulvus. The bacterium is cultured in a suitable medium, and the compound is extracted from the fermentation broth. The extraction process may involve solvent extraction, followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Frenolicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Frenolicin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyketide biosynthesis and for the development of synthetic analogs.

    Biology: Investigated for its role in inhibiting specific enzymes such as peroxiredoxin 1 and glutaredoxin 3.

    Medicine: Explored for its potential as an anticancer agent due to its ability to induce reactive oxygen species and inhibit tumor growth.

    Industry: Potential use as an agrochemical fungicide for controlling plant pathogens.

Mechanism of Action

Frenolicin exerts its effects by selectively inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in reactive oxygen species within cells, which in turn triggers apoptosis and inhibits tumor growth. The compound also affects the mTORC1/4E-BP1 signaling pathway, which is crucial for cell growth and proliferation .

Comparison with Similar Compounds

Frenolicin is part of the pyranonaphthoquinone family, which includes compounds such as:

This compound is unique due to its selective inhibition of peroxiredoxin 1 and glutaredoxin 3, which distinguishes it from other compounds in its class .

Properties

IUPAC Name

2-[(1S,10R,11R,13S)-7-hydroxy-2,9-dioxo-11-propyl-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-2-4-12-18-16(23)14-10(5-3-6-11(14)19)15(22)17(18,25-18)8-9(24-12)7-13(20)21/h3,5-6,9,12,19H,2,4,7-8H2,1H3,(H,20,21)/t9-,12-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPAAOHQLUUTRQ-KSVPUCKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1[C@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@]2(O3)C[C@H](O1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433578
Record name FRENOLICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10023-07-1
Record name Frenolicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010023071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FRENOLICIN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRENOLICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1POH9E7JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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